molecular formula C9H14N2O B14883849 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B14883849
M. Wt: 166.22 g/mol
InChI Key: HJIHEAHKXBYIIO-UHFFFAOYSA-N
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Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine): This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.

    (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol: Another closely related compound with slight structural differences.

Uniqueness

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C9H14N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h5,8,12H,2-4,6H2,1H3

InChI Key

HJIHEAHKXBYIIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCC(C2=N1)CO

Origin of Product

United States

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